Regioisomeric Differentiation: 4-Acetyl-3-methoxybenzonitrile vs. 3-Acetyl-4-methoxybenzonitrile
4-Acetyl-3-methoxybenzonitrile (target) and 3-acetyl-4-methoxybenzonitrile (comparator) are regioisomers with distinct substitution patterns. The target compound positions the acetyl group para to the nitrile and the methoxy group meta, whereas the comparator swaps these positions [1]. This structural difference leads to measurable differences in lipophilicity, as indicated by their computed LogP values: XLogP3 = 1.8 for the target compound versus XLogP3 = 1.5 for the comparator [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 3-Acetyl-4-methoxybenzonitrile (CAS 682320-24-7); XLogP3 = 1.5 |
| Quantified Difference | ΔLogP = +0.3 (Target is 20% more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2019.06.18 |
Why This Matters
Differences in lipophilicity directly impact membrane permeability and solubility profiles in drug development, making regioisomers non-interchangeable in biological assays or formulation studies.
- [1] PubChem. 3-Acetyl-4-methoxybenzonitrile. CID 24225933. XLogP3 = 1.5. View Source
